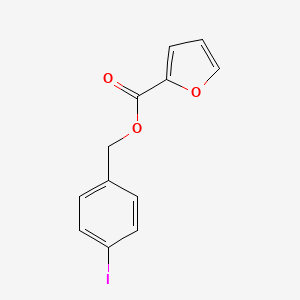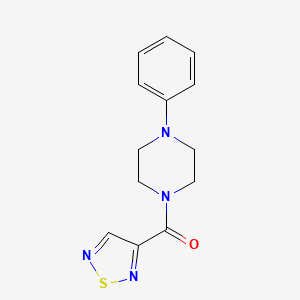![molecular formula C18H19ClN2O3 B5781045 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as MLN8054, is a selective and potent small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein kinase that plays a vital role in regulating cell division, and its overexpression has been linked to various cancers. MLN8054 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide inhibits the activity of Aurora A kinase, which is essential for cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of microtubules, which are essential for cell division. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its potency and selectivity may also limit its use in certain experiments. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide may also have off-target effects, which need to be carefully evaluated.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Additionally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in clinical trials.
Métodos De Síntesis
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide was first synthesized by scientists at Millennium Pharmaceuticals, Inc. The synthesis involved a series of chemical reactions, including the reaction of 4-amino-3-methoxybenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. The resulting compound was then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In preclinical studies, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has demonstrated significant antitumor activity in mouse models of human cancer.
Propiedades
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDBLBELVVVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)

